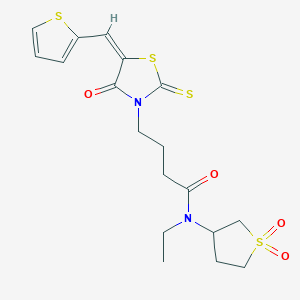

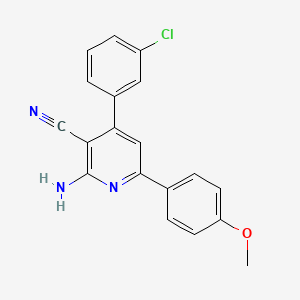

4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

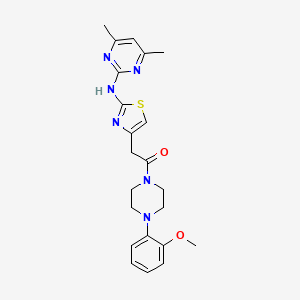

4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid, or 4-BTFA for short, is an organic compound derived from the benzothiazole family of compounds. It is a heterocyclic compound with two heteroatoms, sulfur and oxygen, connected to a five-membered ring of carbon atoms. 4-BTFA has been studied extensively for its potential applications in scientific research, including its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

科学的研究の応用

Regioselective Synthesis

- A study discusses the use of similar compounds in the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, highlighting the potential of these compounds in facilitating efficient and environmentally friendly synthetic routes (Quiroga et al., 2007).

Antimicrobial Activity

- Another research focuses on the microwave-assisted synthesis of new thiazolidinones starting from compounds similar to 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid and their subsequent evaluation for antimicrobial activities. This suggests its potential in developing new antimicrobial agents (Sodha et al., 2003).

Photocatalysis

- The modification of conjugated microporous poly-benzothiadiazoles, which are structurally related, for photosensitized singlet oxygen generation in water is another application. This research implies the compound's potential use in photocatalytic processes, particularly in environmental applications (Urakami et al., 2013).

Biomaterial Synthesis

- A study discusses the synthesis of unique self-catalyzed bio-benzoxazine derived from novel renewable acid-containing diamines based on levulinic acid and furfurylamine, indicating the compound's potential in the creation of biomaterials (Zhu et al., 2020).

Molecular Orientation Studies

- Research into the effect of molecular orientation on the stability of hydrogen-bonded benzoic acid dimers, involving liquid-crystalline benzoic acid derivatives, presents an opportunity for the compound in studying molecular interactions and orientations (Kato et al., 1993).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid involves the synthesis of the benzothiazole and furan rings separately, followed by their coupling with a pent-4-enoic acid derivative.", "Starting Materials": [ "2-aminobenzenethiol", "2-bromoacetic acid", "furan-2-carbaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "acetic acid", "sodium hydroxide", "methyl iodide", "pent-4-enoic acid" ], "Reaction": [ "Synthesis of benzothiazole ring:", "- 2-aminobenzenethiol is reacted with 2-bromoacetic acid in the presence of sodium ethoxide to form 2-(2-carboxyethylsulfanyl)benzoic acid", "- The carboxylic acid group is then protected with acetic anhydride to form the corresponding acetic ester", "- The ester is then cyclized with sodium hydride to form the benzothiazole ring", "Synthesis of furan ring:", "- Furan-2-carbaldehyde is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 5-(furan-2-yl)pent-2,4-dienoic acid", "- The acid is then decarboxylated with sodium hydroxide to form 5-(furan-2-yl)pent-4-enoic acid", "Coupling of benzothiazole and furan rings:", "- The benzothiazole and furan rings are coupled with methyl iodide in the presence of sodium hydride to form 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid" ] } | |

| 852851-67-3 | |

分子式 |

C16H13NO3S |

分子量 |

299.3 g/mol |

IUPAC名 |

4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid |

InChI |

InChI=1S/C16H13NO3S/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16/h1-6,9-10H,7-8H2,(H,18,19) |

InChIキー |

FTNZCNLGUCNOKN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O |

正規SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O |

溶解性 |

soluble |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2968249.png)

![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)

![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B2968261.png)